8-溴喹啉-5-胺

描述

Synthesis Analysis

The synthesis of 8-Bromoquinolin-5-amine and related derivatives primarily involves palladium-catalyzed aryl amination reactions. One notable method involves the microwave-assisted amination of aryl bromides, including 5- and 8-bromoquinolines, yielding 1-aminonaphthalenes and 5- and 8-aminoquinolines in good yields. This method shows significant improvements in yields, especially for quinoline substrates, under microwave conditions compared to standard conditions (Wang, Magnin, & Hamann, 2003).

Molecular Structure Analysis

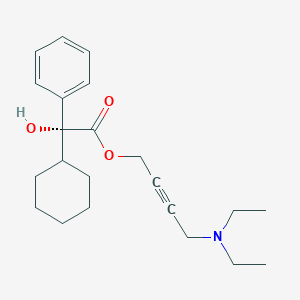

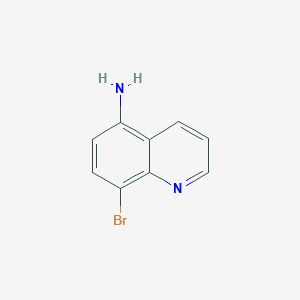

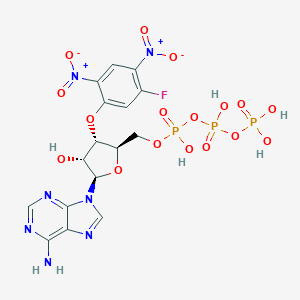

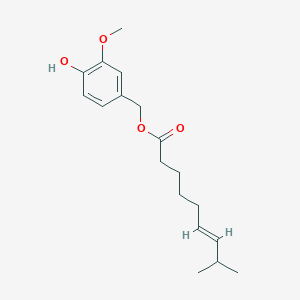

The molecular structure of 8-Bromoquinolin-5-amine is characterized by the presence of a bromo group attached to the eighth position of the quinoline ring and an amine group at the fifth position. The structure's analysis can be further explored through X-ray crystallography, showcasing the compound's spatial arrangement and electronic properties. However, specific studies focusing on the crystal structure analysis of 8-Bromoquinolin-5-amine were not found in the current search, indicating a potential area for further research.

Chemical Reactions and Properties

8-Bromoquinolin-5-amine undergoes various chemical reactions, including nucleophilic substitution and coupling reactions, due to the presence of both bromo and amine functional groups. These reactions enable the synthesis of a wide range of derivatives and complexes. One example includes the chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives, demonstrating the compound's versatility in organic synthesis (Krishna, 2018).

科学研究应用

Palladium-Catalyzed Amination

通过钯催化的氨基化过程合成了8-溴喹啉-5-胺衍生物。这些方法,包括微波辅助反应,提供了快速的制备和良好的产率,展示了在微波条件下与标准条件相比,特别是在喹啉底物下产率的改善。这种方法对于从相应的芳基溴化物合成1-氨基萘和5-和8-氨基喹啉至关重要,突出了该化合物在制备复杂有机分子方面的实用性(Wang, Magnin, & Hamann, 2003)。

Chemoselective Synthesis

从8-羟基喹啉合成5-氨基-7-溴喹啉-8-基磺酸酯衍生物的化学选择性合成展示了8-溴喹啉-5-胺在合成磺酸酯衍生物方面的多功能性。这些化合物显示出显著的抗菌活性,表明在开发新的抗菌和抗真菌剂方面具有潜在应用价值(Krishna, 2018)。

Coordination Chemistry

8-溴喹啉-5-胺作为金属配合物合成的前体,它与锌化环戊二烯衍生物在钯存在下反应,生成8-喹啉基环戊二烯金属配合物。这些配合物表现出溶剂致色性,并在材料科学中具有潜在应用,用于制备传感器或分子开关(Enders, Kohl, & Pritzkow, 2001)。

Antibacterial Properties

从8-溴喹啉-5-胺衍生物合成的新型8-硝基氟喹啉模型已经被研究其抗菌性能。这项研究突出了该化合物在开发新的抗菌剂中的作用,特别是那些以S. aureus为靶点的具有显著疗效的抗菌剂(Al-Hiari et al., 2007)。

C-H Amination Strategies

选择性C-H氨基化8-氨基喹啉展示了功能化分子的创新方法,使得能够创建氨基取代衍生物。这些方法在合成化学中具有广泛的意义,提供了设计和合成具有潜在药理活性的新化合物的途径(Yi et al., 2017)。

安全和危害

8-Bromoquinolin-5-amine is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with hazard statements H315 and H319, indicating that it causes skin irritation and serious eye irritation . The safety data sheet advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

作用机制

Target of Action

It’s known that quinoline derivatives, to which 8-bromoquinolin-5-amine belongs, are commonly used in medicinal chemistry due to their wide range of biological activities .

Mode of Action

It’s known that quinoline derivatives can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . The bromine atom in 8-Bromoquinolin-5-amine could potentially enhance these interactions due to its high electronegativity and ability to participate in halogen bonding .

Biochemical Pathways

Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It’s known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could potentially affect its distribution within the body. It’s also known to be a CYP1A2 inhibitor, which could impact its metabolism .

Result of Action

Given its structural similarity to other quinoline derivatives, it’s likely to have a range of biological activities .

属性

IUPAC Name |

8-bromoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFYSPONYGTMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513705 | |

| Record name | 8-Bromoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116632-58-7 | |

| Record name | 8-Bromo-5-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine](/img/structure/B39965.png)